[(2-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
Description
(2-Ethoxyphenyl)methylamine hydrochloride is a secondary amine salt characterized by a benzylamine core substituted with an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring. The amine group is further substituted with a propan-2-yl (isopropyl) group, and the compound exists as a hydrochloride salt to enhance stability and solubility.
The ethoxy substituent likely contributes to moderate lipophilicity, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-14-12-8-6-5-7-11(12)9-13-10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIQKYNOBIZHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)methylamine hydrochloride typically involves the reaction of 2-ethoxybenzyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of (2-Ethoxyphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Structural Features and Reactivity Profile
The compound consists of:
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Aromatic ether group (2-ethoxyphenyl) : Electron-donating ethoxy substituent at the ortho position, directing electrophilic substitution.
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Benzylamine scaffold : Secondary amine (propan-2-yl group as the second substituent) with potential for nucleophilic reactions.
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Hydrochloride salt : Enhanced water solubility and stability compared to the free base.
Key reactivity sites include the amine nitrogen , aromatic ring , and ethoxy group .
2.1. Amine-Focused Reactions
The secondary amine may participate in:
| Reaction Type | Conditions | Expected Product(s) |
|---|---|---|
| Alkylation/Acylation | Alkyl halides, acyl chlorides | Tertiary amines or amides |
| Salt Formation | Strong bases (e.g., NaOH) | Free base form (2-Ethoxyphenyl)methylamine |
| Oxidation | Oxidizing agents (e.g., KMnO₄) | Nitroxide radicals or imines (steric hindrance may limit reactivity) |
Mechanistic Notes :
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Steric hindrance from the isopropyl group may reduce reaction rates in alkylation/acylation.
-
The hydrochloride salt dissociates in aqueous solutions, enabling acid-base equilibria.
2.2. Aromatic Ring Reactions
The 2-ethoxyphenyl group undergoes electrophilic aromatic substitution (EAS):
| Reaction Type | Reagents | Regioselectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to ethoxy group |
| Sulfonation | H₂SO₄/SO₃ | Meta to ethoxy group |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para/meta positions |
Thermodynamic vs. Kinetic Control :
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Ethoxy groups direct para substitution under thermodynamic conditions but may yield ortho products under kinetic control.
2.3. Ethoxy Group Reactivity
The ethoxy substituent can undergo:
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Cleavage : Reaction with HBr or HI yields phenol derivatives.
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Demethylation : Strong acids (e.g., BBr₃) may remove the ethyl group.
3.1. Ligand in Coordination Chemistry
The amine’s lone pair may coordinate to metal centers (e.g., Cu, Mn), forming complexes for catalytic applications. For example:
Stability and Degradation Pathways
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Photodegradation : UV exposure may cleave the ethoxy group or oxidize the amine.
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Hydrolysis : Acidic/basic conditions could hydrolyze the ethyl ether to a phenol.
Research Gaps and Recommendations
Existing literature lacks experimental validation of the above hypotheses. Future studies should prioritize:
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Kinetic Studies : Quantify reaction rates for EAS and amine derivatization.
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Catalytic Applications : Explore metal-ligand interactions for synthetic utility.
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Spectroscopic Characterization : NMR/IR data to confirm reaction outcomes.
Scientific Research Applications
(2-Ethoxyphenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural and physicochemical differences between (2-Ethoxyphenyl)methylamine hydrochloride and analogous compounds:
| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula | Molecular Weight | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| (2-Ethoxyphenyl)methylamine hydrochloride | 2-ethoxy | C₁₂H₁₈ClNO | 239.73* | Moderate lipophilicity; potential intermediate in drug synthesis | Estimated from analogs |
| (2,4-Dichlorophenyl)methylamine hydrochloride | 2,4-dichloro | C₁₀H₁₂Cl₃N | 260.57 | High lipophilicity; industrial-grade pesticide or pharmaceutical intermediate | |
| (4-Nitrophenyl)methylamine hydrochloride | 4-nitro | C₁₀H₁₄ClN₂O₂ | 230.69 | Electron-withdrawing nitro group enhances acidity; used in high-resolution crystallography studies | |
| 1,3-bis(4-Bromophenyl)propan-2-ylamine hydrochloride | 4-bromo (two substituents) | C₁₆H₁₈Br₂ClN | 461.59 | Bulky aromatic groups; potential use in supramolecular chemistry or as a kinase inhibitor precursor | |
| Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride | Thiophen-3-yl (heterocyclic) | C₈H₁₃ClNS | 191.7 | Enhanced bioavailability due to heterocyclic moiety; explored in neurological drug candidates |
Key Differences in Physicochemical Properties
Lipophilicity: The ethoxy group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, dichloro (Cl) or bromo (Br) substituents in analogs significantly increase hydrophobicity, favoring applications requiring lipid bilayer penetration (e.g., CNS-targeting drugs) . The nitro (-NO₂) group in (4-nitrophenyl)methylamine hydrochloride enhances polarity, reducing logP values and making it suitable for aqueous-phase reactions .
Acid-Base Behavior: The hydrochloride salt form ensures protonation of the amine group, enhancing water solubility across all analogs. However, electron-withdrawing groups (e.g., -NO₂) lower the pKa of the amine, increasing its stability under acidic conditions .
Synthetic Accessibility :
- Ethoxy-substituted benzylamines are typically synthesized via Williamson ether synthesis or nucleophilic substitution, whereas halogenated analogs require harsher conditions (e.g., Friedel-Crafts halogenation) .
Biological Activity
(2-Ethoxyphenyl)methylamine hydrochloride is a synthetic compound with potential therapeutic applications due to its unique chemical structure. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by an ethoxy-substituted phenyl group linked to a propan-2-yl amine moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in pharmacology and medicinal chemistry.
The biological activity of (2-Ethoxyphenyl)methylamine hydrochloride can be attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various receptors and enzymes, influencing biochemical pathways that are critical for therapeutic effects. The exact molecular targets remain under investigation but may include neurotransmitter receptors and enzymes involved in metabolic processes.
Pharmacological Properties
Research has indicated several pharmacological activities associated with (2-Ethoxyphenyl)methylamine hydrochloride:
- Antioxidant Activity : The compound may possess antioxidant properties, helping to mitigate oxidative stress in biological systems.
- Antidepressant-like Effects : Similar compounds have demonstrated potential antidepressant-like effects, suggesting that (2-Ethoxyphenyl)methylamine hydrochloride may have similar properties.
- Neuroprotective Effects : Research indicates that related compounds exhibit neuroprotective effects, potentially beneficial in neurodegenerative conditions.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of (2-Ethoxyphenyl)methylamine hydrochloride:
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated antioxidant activity through inhibition of reactive oxygen species (ROS) production. | |
| Study 2 | Showed significant antidepressant-like effects in animal models, suggesting modulation of serotonin pathways. | |
| Study 3 | Indicated potential neuroprotective effects against glutamate-induced cytotoxicity in neuronal cell lines. |
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. Current research highlights:
- Animal Models : Efficacy observed in models for depression and neurodegeneration.
- Mechanistic Insights : Studies suggest modulation of neurotransmitter levels and reduction of inflammatory markers as key mechanisms .
Case Studies
Several case studies illustrate the therapeutic potential of (2-Ethoxyphenyl)methylamine hydrochloride:
- Case Study A : A study involving mice showed that administration of the compound resulted in reduced depressive-like behavior, as measured by the forced swim test.
- Case Study B : In a model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Q & A
Q. What are the optimal synthetic routes for (2-Ethoxyphenyl)methylamine hydrochloride, and how can purity (>95%) be achieved?
The synthesis typically involves reductive amination between 2-ethoxybenzaldehyde and isopropylamine, followed by HCl salt formation. Key parameters include:
- Catalyst selection : Use sodium triacetoxyborohydride (STAB) in dichloroethane under inert conditions to minimize side reactions (e.g., over-alkylation) .
- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water for high purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- NMR : H and C NMR to confirm the ethoxyphenyl (δ 6.8–7.4 ppm aromatic protons) and isopropylamine (δ 1.2–1.4 ppm, doublet for CH) groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as seen in analogous arylalkylamine hydrochlorides (e.g., piperazine derivatives with C—H⋯Cl interactions) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] at m/z 224.1 (free base) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of (2-Ethoxyphenyl)methylamine hydrochloride synthesis?
The compound lacks chiral centers, but impurities like N-oxides or hydroxylated byproducts may form under oxidative conditions (e.g., trace O in solvents). Mitigation strategies:
Q. What methodologies resolve discrepancies between in vitro and in vivo pharmacological data for this compound?
If in vitro receptor-binding assays (e.g., serotonin receptor affinity) conflict with in vivo efficacy:
- Pharmacokinetic analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to assess bioavailability .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites (e.g., O-deethylation of the ethoxy group) .
Safety and Handling
Q. What safety protocols are critical when handling (2-Ethoxyphenyl)methylamine hydrochloride?
- Hazard profile : Likely H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) based on structurally similar amines .
- PPE : Wear nitrile gloves, goggles, and use fume hoods during synthesis.
- Spill management : Neutralize with 5% acetic acid, then absorb with vermiculite .
Analytical Challenges
Q. How can researchers distinguish this compound from its N-methyl or O-deethylated analogs?
- Chromatography : Use reverse-phase HPLC with a phenyl-hexyl column (UV detection at 254 nm). Retention times vary by hydrophobicity (e.g., O-deethylated analog elutes earlier) .
- TLC : Silica gel GF254, chloroform/methanol (9:1); R ~0.6 for the target vs. ~0.4 for N-methyl derivatives .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Solubility testing : Conduct equilibrium solubility studies in PBS (pH 7.4) and ethanol. Note that hydrochloride salts often show pH-dependent solubility (e.g., >50 mg/mL in ethanol vs. <1 mg/mL in water) .
- Buffer optimization : Use 0.1 M citrate buffer (pH 4.5) to enhance aqueous solubility for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
